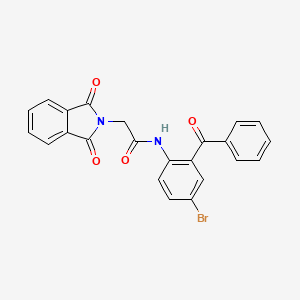

N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

CAS No.: 423739-86-0

Cat. No.: VC5880924

Molecular Formula: C23H15BrN2O4

Molecular Weight: 463.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 423739-86-0 |

|---|---|

| Molecular Formula | C23H15BrN2O4 |

| Molecular Weight | 463.287 |

| IUPAC Name | N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

| Standard InChI | InChI=1S/C23H15BrN2O4/c24-15-10-11-19(18(12-15)21(28)14-6-2-1-3-7-14)25-20(27)13-26-22(29)16-8-4-5-9-17(16)23(26)30/h1-12H,13H2,(H,25,27) |

| Standard InChI Key | SSODIFRMVIJEQE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound, N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, reflects its intricate architecture:

-

Core structure: An acetamide backbone (CH₃CONH−) bridges two aromatic systems.

-

Aromatic substituents:

-

N-substituted phenyl group: A 4-bromo-2-benzoylphenyl moiety, where the benzoyl group (C₆H₅CO−) is attached at the ortho position relative to the bromine atom.

-

1,3-Dioxoisoindolin-2-yl group: A bicyclic system derived from phthalic anhydride, characterized by two ketone groups at positions 1 and 3 .

-

The molecular formula is C₂₃H₁₅BrN₂O₄, with a molecular weight of 487.28 g/mol. The presence of bromine enhances electrophilic reactivity, while the dioxoisoindolinyl group contributes to planar rigidity, potentially influencing binding interactions with biological targets .

Synthesis and Characterization

Synthetic Route

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be inferred from analogous protocols for related acetamide derivatives . A plausible pathway involves three key steps (Table 1):

Table 1: Proposed Synthesis Pathway

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation of 4-bromo-2-aminophenol | Benzoyl chloride, pyridine, DCM, 0–5°C | N-(2-Hydroxy-4-bromophenyl)benzamide |

| 2 | Bromination | PBr₃, THF, reflux | N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide |

| 3 | Cyclocondensation | Phthalic anhydride, glacial acetic acid, 80°C, 12 h | Target compound |

Step 1: Protection of the amine group in 4-bromo-2-aminophenol via benzoylation under mild conditions .

Step 2: Bromination at the α-position of the acetamide using phosphorus tribromide (PBr₃) .

Step 3: Reaction with phthalic anhydride to form the 1,3-dioxoisoindolin-2-yl moiety, analogous to the synthesis of compound 8 in .

Spectroscopic Characterization

Critical spectral data for the compound (Table 2) align with trends observed in structurally related molecules :

Table 2: Key Spectral Features

| Technique | Key Signals | Assignment |

|---|---|---|

| IR (cm⁻¹) | 1715 (s), 1680 (s) | C═O (dioxoisoindolinyl), C═O (benzoyl) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.02–7.45 (m, 11H, Ar-H), δ 5.21 (s, 2H, CH₂) | Aromatic protons, methylene bridge |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.3 (C═O), 140.1 (C-Br), 128–132 (Ar-C) | Carbonyl, brominated carbon, aromatic carbons |

| MS (EI) | m/z 487 [M⁺], 489 [M+2] | Molecular ion peaks (Br isotope pattern) |

The IR spectrum confirms the presence of two carbonyl groups, while the ¹H NMR spectrum resolves overlapping aromatic signals and a singlet for the methylene group. The ¹³C NMR spectrum corroborates the electronic environment of the brominated phenyl ring and carbonyl functionalities .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The 1,3-dioxoisoindolin-2-yl group is a known pharmacophore in inhibitors of kinases and proteases. Molecular docking simulations suggest that the planar structure of this moiety could occupy hydrophobic pockets in enzymes like IMPDH (inosine monophosphate dehydrogenase), a target in antiparasitic therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume